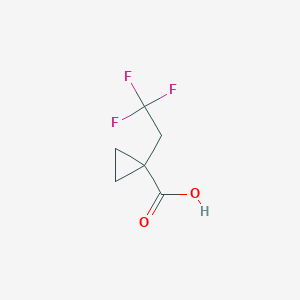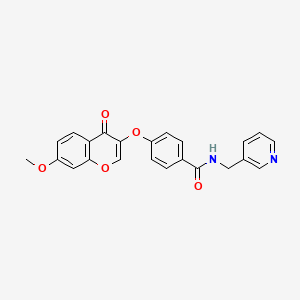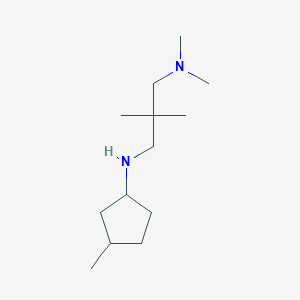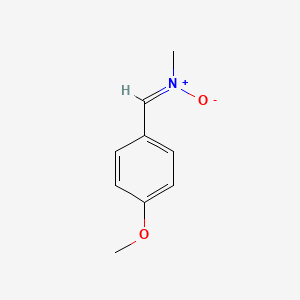
5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of complex molecules involving thiophenyl groups, similar to 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, often focuses on exploring the reactivity of thiophene derivatives towards the creation of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates has been investigated for the synthesis of various nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the utility of thiophene derivatives in heterocyclic chemistry (Mohareb et al., 2004). These synthetic strategies are crucial for the development of compounds with potential applications in pharmaceuticals and materials science.
Corrosion Inhibition
Compounds structurally related to the molecule have been studied for their corrosion inhibition properties. For example, thiazole-based pyridine derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments (Chaitra et al., 2016). This highlights the potential of thiophene and pyridine containing compounds, like the one specified, in industrial applications where corrosion resistance is essential.
Antimicrobial and Anticancer Activities
A variety of thiophene derivatives have been synthesized and evaluated for their biological activities. These studies have revealed that thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and demonstrated good inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). Similarly, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and showed potent antineoplastic activity in vivo against leukemia models (Liu et al., 1996). These findings indicate the potential of compounds with thiophene and pyridine moieties in the development of new therapeutic agents.
Catalysis and Organic Transformations
Research into compounds like 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide also encompasses their roles in catalysis and organic transformations. For instance, formal [3 + 2] cycloadditions involving ynamides and isoxazol-5-amines catalyzed by AgNTf2 have been reported, enabling the synthesis of functionalized pyrrole derivatives with high efficiency (Cao et al., 2019). Such reactions are fundamental in organic synthesis, offering pathways to a wide array of heterocyclic compounds with potential pharmaceutical relevance.
特性
IUPAC Name |
5-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(14-9-15(23-21-14)16-4-2-7-25-16)20-10-12-3-1-6-19-17(12)13-5-8-24-11-13/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGQKSTAFIFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)
![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)



![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)


![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2726036.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)
![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)